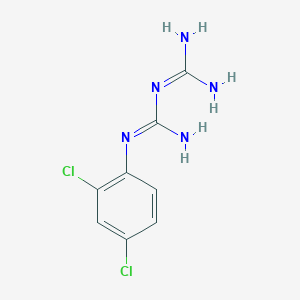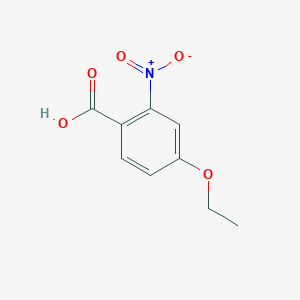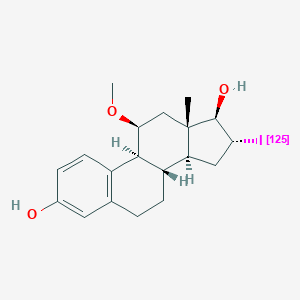
1-((6-Chloro-2,3-dihydro-2-(4-methoxyphenyl)-3-oxo-1H-isoindol-1-yl)acetyl)-4-piperidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((6-Chloro-2,3-dihydro-2-(4-methoxyphenyl)-3-oxo-1H-isoindol-1-yl)acetyl)-4-piperidinone, also known as CMI-977, is a synthetic compound that has been extensively studied for its potential pharmaceutical applications. This compound belongs to the class of isoindolinones and has been shown to possess a range of biological activities.
Mechanism of Action
The mechanism of action of 1-((6-Chloro-2,3-dihydro-2-(4-methoxyphenyl)-3-oxo-1H-isoindol-1-yl)acetyl)-4-piperidinone is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including topoisomerase II and III, which are involved in DNA replication and repair. It has also been shown to inhibit the activity of certain cytokines, which are involved in the regulation of the immune system.
Biochemical and Physiological Effects:
1-((6-Chloro-2,3-dihydro-2-(4-methoxyphenyl)-3-oxo-1H-isoindol-1-yl)acetyl)-4-piperidinone has been shown to possess a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and cytokines, which are involved in various biological processes. The compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
The advantages of using 1-((6-Chloro-2,3-dihydro-2-(4-methoxyphenyl)-3-oxo-1H-isoindol-1-yl)acetyl)-4-piperidinone in lab experiments include its relatively low cost and easy availability. The compound has been extensively studied and its biological activities are well documented. However, the limitations of using 1-((6-Chloro-2,3-dihydro-2-(4-methoxyphenyl)-3-oxo-1H-isoindol-1-yl)acetyl)-4-piperidinone in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of 1-((6-Chloro-2,3-dihydro-2-(4-methoxyphenyl)-3-oxo-1H-isoindol-1-yl)acetyl)-4-piperidinone. One area of research is the development of new derivatives of the compound with improved biological activities. Another area of research is the investigation of the compound's potential use in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 1-((6-Chloro-2,3-dihydro-2-(4-methoxyphenyl)-3-oxo-1H-isoindol-1-yl)acetyl)-4-piperidinone and its potential toxicity.
Synthesis Methods
The synthesis of 1-((6-Chloro-2,3-dihydro-2-(4-methoxyphenyl)-3-oxo-1H-isoindol-1-yl)acetyl)-4-piperidinone involves several steps, including the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 6-chloro-1,3-dihydro-2H-isoindol-2-one to form the intermediate compound. The final step involves the reaction of the intermediate compound with piperidin-4-one to form the desired product.
Scientific Research Applications
1-((6-Chloro-2,3-dihydro-2-(4-methoxyphenyl)-3-oxo-1H-isoindol-1-yl)acetyl)-4-piperidinone has been extensively studied for its potential pharmaceutical applications. It has been shown to possess a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. The compound has been investigated for its potential use in the treatment of various diseases, including cancer, HIV, and inflammation.
properties
CAS RN |
103255-59-0 |
|---|---|
Product Name |
1-((6-Chloro-2,3-dihydro-2-(4-methoxyphenyl)-3-oxo-1H-isoindol-1-yl)acetyl)-4-piperidinone |
Molecular Formula |
C22H21ClN2O4 |
Molecular Weight |
412.9 g/mol |
IUPAC Name |
5-chloro-2-(4-methoxyphenyl)-3-[2-oxo-2-(4-oxopiperidin-1-yl)ethyl]-3H-isoindol-1-one |
InChI |
InChI=1S/C22H21ClN2O4/c1-29-17-5-3-15(4-6-17)25-20(13-21(27)24-10-8-16(26)9-11-24)19-12-14(23)2-7-18(19)22(25)28/h2-7,12,20H,8-11,13H2,1H3 |
InChI Key |
OYZDYSSDTWQNKT-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2C(C3=C(C2=O)C=CC(=C3)Cl)CC(=O)N4CCC(=O)CC4 |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(C3=C(C2=O)C=CC(=C3)Cl)CC(=O)N4CCC(=O)CC4 |
synonyms |
1-((6-Chloro-2,3-dihydro-2-(4-methoxyphenyl)-3-oxo-1H-isoindol-1-yl)ac etyl)-4-piperidinone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2S,4R,5R)-2,4-Dihydroxy-5-[(1R,2R)-1,2,3-trihydroxypropyl]oxolane-2-carboxylic acid](/img/structure/B34025.png)

![3-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B34027.png)








![N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]-2-phenylacetamide](/img/structure/B34053.png)
![2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclohexanone](/img/structure/B34054.png)